molecular formula C18H22N4O2S2 B12566194 3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} CAS No. 189573-10-2

3,3'-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide}

Cat. No.: B12566194
CAS No.: 189573-10-2
M. Wt: 390.5 g/mol
InChI Key: JSXUHHHKMGTEMT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} is a chemical compound characterized by the presence of disulfide bonds and pyridine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} typically involves the reaction of pyridine derivatives with disulfide-containing compounds. One common method involves the use of N-[(pyridin-4-yl)methyl]propanamide as a starting material, which is then reacted with a disulfide reagent under controlled conditions to form the desired compound.

Industrial Production Methods

Industrial production methods for this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. These methods often include the use of automated reactors and continuous flow systems to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} can undergo various chemical reactions, including:

    Oxidation: The disulfide bonds can be oxidized to form sulfoxides or sulfones.

    Reduction: The disulfide bonds can be reduced to thiols.

    Substitution: The pyridine rings can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.

    Reduction: Reducing agents such as dithiothreitol (DTT) or tris(2-carboxyethyl)phosphine (TCEP) are often used.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Thiols.

    Substitution: Substituted pyridine derivatives.

Scientific Research Applications

3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as a biochemical probe due to its ability to form disulfide bonds.

    Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.

    Industry: Utilized in the development of advanced materials and as a catalyst in various chemical processes.

Mechanism of Action

The mechanism of action of 3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} involves its ability to interact with biological molecules through its disulfide bonds and pyridine rings. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects. The compound may target specific molecular pathways, influencing cellular processes such as signal transduction and gene expression.

Comparison with Similar Compounds

Similar Compounds

    3,3’-Disulfanediylbis(N-hexylpropanamide): Similar in structure but with hexyl groups instead of pyridinyl groups.

    N-(pyridin-4-yl)pyridin-4-amine: Contains pyridine rings but lacks disulfide bonds.

Uniqueness

3,3’-Disulfanediylbis{N-[(pyridin-4-yl)methyl]propanamide} is unique due to the combination of disulfide bonds and pyridine rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

CAS No.

189573-10-2

Molecular Formula

C18H22N4O2S2

Molecular Weight

390.5 g/mol

IUPAC Name

3-[[3-oxo-3-(pyridin-4-ylmethylamino)propyl]disulfanyl]-N-(pyridin-4-ylmethyl)propanamide

InChI

InChI=1S/C18H22N4O2S2/c23-17(21-13-15-1-7-19-8-2-15)5-11-25-26-12-6-18(24)22-14-16-3-9-20-10-4-16/h1-4,7-10H,5-6,11-14H2,(H,21,23)(H,22,24)

InChI Key

JSXUHHHKMGTEMT-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1CNC(=O)CCSSCCC(=O)NCC2=CC=NC=C2

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.